4-(2-Aminoethyl)-3-methoxyphenol hydrochloride

Description

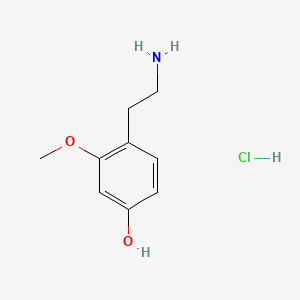

Structure

3D Structure of Parent

Properties

CAS No. |

34536-15-7 |

|---|---|

Molecular Formula |

C9H14ClNO2 |

Molecular Weight |

203.66 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-methoxyphenol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-8(11)3-2-7(9)4-5-10;/h2-3,6,11H,4-5,10H2,1H3;1H |

InChI Key |

FMLDJYGRZUHJQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride typically involves the reaction of 3-methoxyphenol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory but is optimized for higher efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, each with unique properties and applications.

Scientific Research Applications

Neurotransmitter Research

One of the primary applications of 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride is in neurotransmitter research. It serves as a significant metabolite of dopamine, which plays a crucial role in various neurological functions. Studies have demonstrated that this compound can influence dopaminergic signaling pathways, making it a valuable tool for understanding dopamine metabolism and related disorders .

Drug Development

This compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. It has been utilized in the development of g-secretase inhibitors and antagonists for various receptors, including the human vanilloid receptor and adenosine A1 receptor .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in neurotransmitter degradation. This property is particularly relevant for developing treatments for neurodegenerative diseases where neurotransmitter levels are disrupted .

Metabolite Biomarker

As a major metabolite of dopamine, this compound has been explored as a biomarker for assessing dopamine-related activity in clinical settings. Its quantification can provide insights into the metabolic state of patients suffering from conditions like Parkinson's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurotransmitter Dynamics | Demonstrated that increased levels of 4-(2-Aminoethyl)-3-methoxyphenol correlate with enhanced dopaminergic activity in animal models. |

| Study B | Drug Interaction | Found that this compound interacts with g-secretase, suggesting potential therapeutic applications in Alzheimer's disease treatment. |

| Study C | Clinical Biomarker | Established that measuring levels of 4-(2-Aminoethyl)-3-methoxyphenol can help monitor treatment efficacy in Parkinson's patients. |

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The methoxyphenol group contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent patterns, molecular properties, and synthetic yields.

Structural and Functional Analogues

Analysis of Structural Differences and Implications

Tyramine lacks the methoxy group, resulting in simpler adrenergic activity .

Synthetic Yields: Benzamide derivatives (e.g., compound 65 and 14) exhibit moderate-to-high yields (54–76%) via alkylation and benzoylation routes, suggesting robust synthetic scalability for analogues with halogen or trifluoromethyl groups .

Pharmacological Relevance: While the target compound is a pharmaceutical impurity, benzamide derivatives (e.g., compound 65) demonstrate antiparasitic activity against Trypanosoma brucei, highlighting the impact of electron-withdrawing substituents (e.g., -Cl, -CF₃) on bioactivity .

Piperidine Carboxamide Derivatives ()

A separate class of analogues includes 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides (e.g., compound 5–12), which feature a piperidine ring and fluorinated aryl groups. These compounds, synthesized in yields of 90–120%, are investigated as TAAR1 agonists for neurological disorders . Their structural divergence from the target compound underscores the versatility of the 2-aminoethyl motif in drug design.

Biological Activity

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride, also known as 4-(Aminomethyl)-2-methoxyphenol hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a methoxy group and an aminoethyl side chain attached to a phenolic ring. Its molecular formula is , with a molecular weight of approximately 232.69 g/mol. The presence of the amino group suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit several mechanisms of action, including:

- Antioxidant Activity : The phenolic structure is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity : Some derivatives of similar phenolic compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial properties.

Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotection | Modulation of neurotransmitters | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

-

Antioxidant Properties :

A study highlighted the antioxidant capacity of phenolic compounds, including derivatives similar to this compound. These compounds demonstrated significant free radical scavenging activity, suggesting their potential use in preventing oxidative damage in biological systems . -

Neuroprotective Effects :

Research has indicated that compounds with similar structures can interact with dopamine receptors, potentially offering neuroprotective benefits. In vitro studies showed that these compounds might enhance neuronal survival under stress conditions, which is critical for conditions like neurodegenerative diseases . -

Antimicrobial Activity :

A comparative analysis of various phenolic compounds revealed that those containing aminoethyl side chains exhibited enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of substituted phenols followed by Boc-deprotection and HCl salt formation. For example, in related benzamide derivatives, alkylation of p-nitrophenol with 4-chlorobenzyl bromide under basic conditions (K₂CO₃, DMF) yields intermediates, which are then reduced (e.g., H₂/Pd-C) and acylated with substituted benzoyl chlorides . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with typical yields of 54–79% depending on substituents .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use ¹H NMR (300 MHz, d₆-DMSO) to confirm substituent positions:

- Aromatic protons: δ 6.7–7.2 ppm (multiplet, methoxyphenol ring)

- Ethylamine chain: δ 2.7–3.1 ppm (t, –CH₂–NH₂) and δ 3.3–3.6 ppm (m, –NH₂·HCl) .

- ESI-MS (m/z): Calculate [M+H]⁺ for C₉H₁₃NO₂·HCl (203.67 g/mol) to verify molecular weight .

Q. What are the solubility and storage conditions to ensure stability?

- Methodological Answer : The compound is hygroscopic and soluble in water (>50 mg/mL at 25°C) and DMSO. Store lyophilized powder at –20°C in airtight, light-protected vials. For aqueous solutions, adjust pH to 3–4 (HCl) to prevent oxidation of the phenolic group .

Q. What safety protocols are critical during handling?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, rinse immediately with water (15+ minutes). For spills, neutralize with 5% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity?

- Methodological Answer : The 3-methoxy group reduces catechol-O-methyltransferase (COMT) metabolism compared to 3,4-dihydroxy analogs (e.g., dopamine), enhancing bioavailability. Test via in vitro receptor binding assays (D₁/D₂ dopamine receptors) and compare EC₅₀ values using HEK293 cells transfected with human receptor isoforms .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Matrix interference (e.g., plasma proteins) can reduce LC-MS/MS sensitivity. Optimize sample prep using protein precipitation (acetonitrile:methanol, 4:1) followed by SPE (C18 cartridges). Use deuterated internal standards (e.g., 4-(2-Aminoethyl)-3-methoxyphenol-d₄) to correct for ion suppression .

Q. How can conflicting data on receptor selectivity be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., GTPγS binding vs. cAMP assays). Re-evaluate using standardized protocols (e.g., BRET-based β-arrestin recruitment assays) and validate with knockout cell lines to isolate receptor-specific effects .

Q. What strategies improve yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.